Cas no 2089649-33-0 (O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate)

O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with differentiated carboxylate protections (tert-butyl and ethyl esters) and a benzyl substituent. This structure offers versatility in synthetic applications, particularly in medicinal chemistry, where spirocyclic frameworks are valued for their conformational rigidity and potential bioactivity. The tert-butyl and ethyl ester groups provide orthogonal deprotection pathways, enabling selective functionalization. The benzyl moiety further enhances derivatization opportunities. Its well-defined stereochemistry and stability make it a useful intermediate for constructing complex heterocycles or exploring structure-activity relationships in drug discovery.
O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate structure
2089649-33-0 structure
Product Name:O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
CAS No:2089649-33-0
MF:C22H32N2O4
MW:388.500486373901
CID:5019461
Update Time:2025-11-06

O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
    • 2-(TERT-BUTYL) 9-ETHYL 7-BENZYL-2,7-DIAZASPIRO[4.4]NONANE-2,9-DICARBOXYLATE
    • 7-O-tert-butyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
    • O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
    • Inchi: 1S/C22H32N2O4/c1-5-27-19(25)18-14-23(13-17-9-7-6-8-10-17)15-22(18)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
    • InChI Key: YSMJRXHRUBYVTJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CN(CC2C=CC=CC=2)CC21CN(C(=O)OC(C)(C)C)CC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 567
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.1

O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate Pricemore >>

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O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate Suppliers

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(CAS:2089649-33-0)O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:03
Price ($):946.0
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O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate Related Literature

Additional information on O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate

Introduction to O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate (CAS No. 2089649-33-0)

The compound O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate, identified by its CAS number 2089649-33-0, represents a fascinating molecule in the realm of medicinal chemistry. Its unique structural framework, featuring a spirocyclic core and multiple functional groups, positions it as a promising candidate for further exploration in drug discovery and biochemical research.

At the heart of this compound lies its spirocyclic structure, specifically spiro[4.4]nonane, which introduces a rigid scaffold with inherent conformational constraints. This spirocyclic motif is well-documented for its ability to enhance binding affinity and selectivity in drug-like molecules. The presence of two nitrogen atoms within the spirocycle further complicates its electronic landscape, making it an intriguing system for studying molecular interactions.

The functionalization of the spiro[4.4]nonane core with various substituents such as tert-butyl, ethyl, and benzyl groups introduces additional layers of complexity. These substituents not only modulate the electronic properties of the molecule but also influence its solubility and metabolic stability. The carboxylate groups at the 4 and 7 positions provide opportunities for further derivatization, enabling the synthesis of analogues with tailored pharmacological profiles.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties, including binding affinities and pharmacokinetic parameters. The use of molecular docking simulations has been particularly valuable in evaluating the potential of O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate as a lead compound for therapeutic intervention. These studies suggest that the compound may exhibit inhibitory activity against certain enzyme targets, making it a candidate for further experimental validation.

In parallel, experimental approaches such as X-ray crystallography have provided insights into the three-dimensional structure of similar spirocyclic compounds. These structural determinations have been instrumental in understanding how subtle modifications to the core scaffold can impact binding interactions. For instance, the orientation of the nitrogen atoms within the spirocycle has been shown to play a critical role in determining receptor affinity.

The pharmaceutical industry has long been interested in spirocyclic compounds due to their unique structural features and biological activities. Spirocycles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound under discussion aligns with this trend, as it combines several functional groups that are commonly associated with biological activity.

One particularly notable aspect of O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate is its potential as a scaffold for drug design. The spirocyclic core provides a stable platform upon which various pharmacophores can be attached or modified. This flexibility allows chemists to explore diverse chemical spaces without compromising structural integrity. Such attributes are highly valued in medicinal chemistry pipelines where rapid iteration and optimization are essential.

Moreover, the presence of both nitrogen and oxygen-containing functional groups makes this compound an attractive candidate for hydrogen bonding interactions with biological targets. Hydrogen bonding is a key intermolecular force that governs many biological processes and is often exploited in drug design to enhance binding specificity. The strategic placement of these functional groups within O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate could facilitate strong and selective interactions with protein or nucleic acid targets.

Recent research has also highlighted the importance of metabolic stability in drug candidates. The tert-butyl and ethyl substituents in this compound contribute to its overall metabolic profile by influencing both lipophilicity and reactivity with metabolic enzymes. Understanding these properties early in the discovery process can help predict how well a compound will fare during development and clinical trials.

The benzyl group attached to one of the nitrogen atoms adds another layer of complexity to this molecule. Benzyl groups are frequently used in medicinal chemistry due to their ability to enhance solubility while maintaining biological activity. Additionally, they can serve as handles for further chemical modifications through reactions such as cross-coupling or oxidation processes.

In conclusion,O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate (CAS No. 2089649-33-0) stands out as a structurally intricate and pharmacologically relevant molecule worthy of further investigation. Its unique combination of functional groups and rigid spirocyclic core make it an excellent candidate for exploring new therapeutic avenues through both computational modeling and experimental synthesis.

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Amadis Chemical Company Limited
(CAS:2089649-33-0)O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
A1077855
Purity:99%
Quantity:1g
Price ($):946.0
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